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CVT-313 cell cycle arrest G1 S phase
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Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

Application Notes for CVT-313

CVT-313 functions by inhibiting CDK2/cyclin E and CDK2/cyclin A complex activity, which is crucial for
G1 to S phase progression. This inhibition prevents the phosphorylation of key substrates like the

retinoblastoma protein (Rb), leading to cell cycle arrest [1] [2].

Table 1: Key Biochemical and Cellular Profiling of CVT-313

Parameter Description / Value Experimental Context
Primary Target Cyclin-Dependent Kinase 2 (CDK2) In vitro kinase assay [1]
ICso for CDK2 0.5 uM In vitro kinase assay [1] [2]
Inhibition Constant 95 nM (ATP-competitive) In vitro kinase assay [1]
(Ki)

Selectivity >8.5-fold selective for CDK2 over CDK1, In vitro kinase assay [1]

>430-fold selective over CDK4 [1]

Cellular ICso 1.25-20 uM Mouse, rat, and human cell
(Proliferation) lines [1] [2]
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Parameter Description / Value Experimental Context

Functional G1/S phase cell cycle arrest; inhibition of Rb MRC-5 human lung fibroblasts

Outcome hyperphosphorylation [1] [2] and DLBCL cells [1] [2]

In Vivo Efficacy >80% inhibition of neointima formation at Rat carotid artery restenosis
1.25 mg/kg [1] model [1] [2]

Table 2: Observed Effects in Different Research Models

Model System Observed Effects of CVT-313 Citation
Human DLBCL Reduced phosphorylation of Rb on Thr821; downregulation of Faber et al.,
(Lymphoma) Cells Mcl-1; induction of apoptosis [2] 2007 [2]

Colorectal Cancer Synergistic cell killing when combined with CDK9 inhibition;

(CRC) Models induces G2/M arrest and anaphase catastrophe [3] [4]

Cell Cycle At low concentrations (2 uM), prevents DNA damage from CHK1
Checkpoint inhibitors; at high concentrations (10 uM), does not prevent S-
Studies phase progression but blocks mitotic entry [5]

Experimental Protocols

Protocol 1: Inducing G1/S Arrest in Cell Cultures

This protocol is adapted from methods used in MRC-5 human lung fibroblasts and diffuse large B-cell
lymphoma (DLBCL) cells [1] [2].

e Compound Preparation: Prepare a 10-50 mM stock solution of CVT-313 in DMSO. Aliquot and store
at -20°C. Avoid repeated freeze-thaw cycles [2].

e Cell Seeding: Plate cells in appropriate growth media at a density of 4,000-10,000 cells per well in a
96-well plate for viability assays, or in culture dishes/flasks for protein and cell cycle analysis. Allow
cells to adhere overnight [4] [2].
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e Drug Treatment: Treat cells with CVT-313 at a final concentration typically ranging from 1.25 to 25
MM. Include a vehicle control (DMSO at the same dilution as the highest drug concentration). The
treatment duration for analyzing Rb phosphorylation and early cell cycle effects is typically 4-24
hours. For proliferation and viability assays, incubate for 48-72 hours [4] [2].

e Downstream Analysis:

o Cell Viability: Assess using CellTiter-Glo Luminescent Cell Viability Assay or MTT assay after
48-72 hours of treatment [4].

o Cell Cycle Analysis: After 18-24 hours of treatment, harvest cells, fix with ethanol, stain with
propidium iodide (PI1), and analyze DNA content by flow cytometry. An increase in the G1 (2N)
population indicates G1/S arrest [2].

o Western Blotting: Analyze the phosphorylation status of Rb (e.g., Thr821) and protein levels of
CDK2 targets (e.g., Mcl-1) after 4-24 hours of treatment [2].

Protocol 2: Investigating Synergy with CDK9 Inhibition in
Colorectal Cancer Models

Research has shown that dual inhibition of CDK2 and CDK9 is a promising strategy for treating colorectal
cancer [3] [4].

¢ siRNA Knockdown of CDKO:

o Plate cells in a 6-well plate.

o The following day, prepare transfection complexes using 10 yL of non-silencing (control) or
CDKO9-specific siRNA (e.g., from Qiagen) and 20 pL of Lipofectamine RNAiMax in Opti-MEM
medium.

o Incubate the complexes for 20 minutes at room temperature, then add to cells.

o Incubate overnight, then replace the media with fresh complete growth media [4].

e Combination Drug Treatment:

o 24 hours after siRNA transfection, trypsinize and re-seed cells into 96-well plates.

o Treat cells with a dose-response curve of CVT-313 (e.g., serial 1:3 dilutions starting from 50
HUM) or vehicle control (DMSO) for 48 hours [4].

¢ Viability and Synergy Assessment:

o Measure cell viability using the CellTiter-Glo assay.

o Analyze the data using software like SynergyFinder to calculate synergy scores (e.g., using the
Zero Interaction Potency (ZIP) model). A score >10 indicates synergy [3].

Signaling Pathway and Experimental Workflow
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The following diagram illustrates the core mechanism of CVT-313 action in inducing G1/S phase arrest and

its synergistic effect with CDK9 inhibition.
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Diagram 1: Mechanism of CVT-313 induced G1/S arrest and synergy with CDK9 inhibition. CVI-313
directly inhibits CDK2, preventing Rb hyperphosphorylation and E2F activation, halting the cell cycle.
Combining it with CDK9 inhibition, which suppresses the anti-apoptotic protein Mcl-1, leads to synergistic
cell death.

Critical Considerations for Researchers

e Concentration-Dependent Effects: Be aware that CVT-313 can have different effects at different
concentrations. Low concentrations (e.g., 2 uM) can prevent DNA damage from single-agent CHK1
inhibitors, while higher concentrations (=5-10 uM) are needed to block S-phase entry and Rb
phosphorylation [5] [1].

e Solubility: CVT-313 is soluble in DMSO (=20 mg/mL) and ethanol (=51.1 mg/mL with gentle
warming) but is insoluble in water [2].

e Combination Therapy Potential: The robust synergy between CDK2 inhibition (using CVT-313) and
CDKO9 inhibition highlights a promising combinatorial strategy, particularly in colorectal cancer models

[3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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